4-bromo-1H-indol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1H-indol-2-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 4-Bromo-1H-indol-2-amine can be achieved through several methods. One common approach involves the bromination of indole derivatives. For instance, 4-bromo-1H-indole can be synthesized via bromination reactions where the bromine atom is introduced into the indole ring . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromo group into the indole structure . Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-1H-indol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The bromo group can be reduced to form the corresponding indole using metal-catalyzed hydrogenation or other reduction methods.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, which can be useful intermediates in further synthetic processes.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1H-indol-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-1H-indol-2-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate biological activities such as enzyme inhibition and receptor activation . The specific pathways and targets depend on the particular application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1H-indol-2-amine can be compared with other indole derivatives, such as:
4-Bromoindole: Similar in structure but lacks the amino group at the 2-position, which can affect its reactivity and biological activity.
5-Bromo-1H-indole-2-carboxylic acid: Contains a carboxylic acid group, which can influence its solubility and interaction with biological targets.
6-Bromo-1H-indole-3-carboxaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C8H7BrN2 |
---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
4-bromo-1H-indol-2-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H,10H2 |
InChI-Schlüssel |
GZIGGBBBIRJSNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N2)N)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.